(8-Bromonaphthalen-1-yl)methanol: A Technical Guide for Researchers
(8-Bromonaphthalen-1-yl)methanol: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of (8-Bromonaphthalen-1-yl)methanol. It includes a summary of its key characteristics, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and potential applications in research and development.
Core Physical and Chemical Properties
(8-Bromonaphthalen-1-yl)methanol is a brominated aromatic alcohol with a naphthalene backbone.[1][2] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[3] The following tables summarize its key physical and chemical properties.
Table 1: General and Physical Properties of (8-Bromonaphthalen-1-yl)methanol
| Property | Value | Source(s) |
| IUPAC Name | (8-Bromonaphthalen-1-yl)methanol | [1][2] |
| Synonyms | 8-Bromo-1-naphthalenemethanol, (8-Bromo-1-naphthyl)methanol | [3] |
| CAS Number | 14938-58-0 | [2][4] |
| Molecular Formula | C₁₁H₉BrO | [2][4] |
| Molecular Weight | 237.10 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | [5] |
| Melting Point | Not available | |
| Boiling Point | 380.0 ± 17.0 °C (Predicted) | [5] |
| Solubility | Not available | |
| pKa | 13.95 ± 0.10 (Predicted) | [5] |
Table 2: Spectroscopic and Computational Data for (8-Bromonaphthalen-1-yl)methanol
| Data Type | Details | Source(s) |
| InChI | InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | [6] |
| InChIKey | CBEFAHWSHVJUKE-UHFFFAOYSA-N | [2][6] |
| SMILES | C1=CC2=C(C(=C1)CO)C(=CC=C2)Br | [6] |
| Predicted XlogP | 3.0 | [6] |
| Predicted Collision Cross Section ([M+H]⁺) | 142.8 Ų | [6] |
Experimental Protocols
Synthesis of (8-Bromonaphthalen-1-yl)methanol
The synthesis of (8-Bromonaphthalen-1-yl)methanol can be achieved via the reduction of its corresponding carboxylic acid, 8-bromo-1-naphthoic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for the conversion of carboxylic acids and esters to primary alcohols.[7][8]
Reaction Scheme:
Materials:
-
8-Bromo-1-naphthoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 8-bromo-1-naphthoic acid in anhydrous THF under a nitrogen atmosphere.
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Carefully and portion-wise, add lithium aluminum hydride to the stirred suspension. Caution: LiAlH₄ reacts violently with water and protic solvents. Handle with extreme care.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature or gently reflux until the starting material is consumed (monitor by TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous NaOH, and then more water. Caution: This is a highly exothermic process that generates hydrogen gas. A granular precipitate should form.
-
Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.
-
Extraction: Transfer the filtrate to a separatory funnel. If two phases are not present, add water. Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (8-Bromonaphthalen-1-yl)methanol.
Reactivity and Potential Applications
(8-Bromonaphthalen-1-yl)methanol is a versatile building block in organic synthesis, primarily due to the presence of the hydroxyl and bromo functional groups on the rigid naphthalene scaffold.
Key Reactions:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 8-bromonaphthalene-1-carbaldehyde, using standard oxidizing agents (e.g., PCC, Swern oxidation). This aldehyde is a precursor for various other naphthalene derivatives.[3]
-
Substitution: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides, enabling further synthetic manipulations.
Potential Applications:
-
Pharmaceutical and Agrochemical Synthesis: As a key intermediate, this compound can be used in the synthesis of more complex molecules with potential biological activity. Brominated aromatic compounds are common precursors in drug discovery programs.
-
Materials Science: Naphthalene derivatives are utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups on (8-Bromonaphthalen-1-yl)methanol allow for its incorporation into larger conjugated systems.
Below is a diagram illustrating the relationship of (8-Bromonaphthalen-1-yl)methanol with its precursor and a potential downstream product.
Safety and Handling
As with any chemical reagent, (8-Bromonaphthalen-1-yl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This guide is intended to provide a technical overview for research purposes. All experimental work should be conducted by trained professionals in a suitable laboratory setting.
References
- 1. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (8-BROMONAPHTHALEN-1-YL)METHANOL | CAS 14938-58-0 [matrix-fine-chemicals.com]
- 3. molbase.com [molbase.com]
- 4. (8-BROMO-NAPHTHALEN-1-YL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. PubChemLite - (8-bromonaphthalen-1-yl)methanol (C11H9BrO) [pubchemlite.lcsb.uni.lu]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
